Cas no 17557-83-4 (Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI))

Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI) structure
17557-83-4 structure
Product Name:Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI)
CAS No:17557-83-4
MF:C20H26N4O2
MW:354.446044445038
CID:233702
PubChem ID:305442
Update Time:2025-04-19

Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI)
    • 3-[4-[4-(dimethylcarbamoylamino)-3-methylphenyl]-2-methylphenyl]-1,1-dimethylurea
    • NSC202417
    • DTXSID00308119
    • NSC-202417
    • 17557-83-4
    • N',N''-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(N,N-dimethylurea)
    • Inchi: 1S/C20H26N4O2/c1-13-11-15(7-9-17(13)21-19(25)23(3)4)16-8-10-18(14(2)12-16)22-20(26)24(5)6/h7-12H,1-6H3,(H,21,25)(H,22,26)
    • InChI Key: VVMMVPZGCQMVJV-UHFFFAOYSA-N
    • SMILES: O=C(N(C)C)NC1=CC=C(C=C1C)C1=CC=C(C(C)=C1)NC(N(C)C)=O

Computed Properties

  • Exact Mass: 354.20578
  • Monoisotopic Mass: 354.205576
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.7
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.177
  • Boiling Point: 577°Cat760mmHg
  • Flash Point: 302.8°C
  • Refractive Index: 1.62
  • PSA: 64.68

Urea,N,N''-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[N',N'-dimethyl- (9CI) Related Literature

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